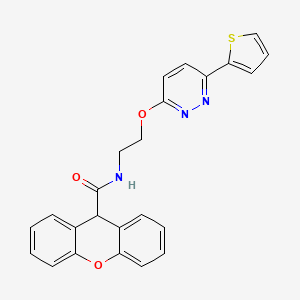
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. The molecule includes a xanthene ring, a pyridazine ring, and a thiophene ring. These types of rings are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents Development : A study by Desai, Dodiya, and Shihora (2011) focused on synthesizing compounds with potential antimicrobial activities, including derivatives similar to the requested compound. They evaluated these compounds for their effectiveness against various bacteria and fungi, providing insights into their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Ionic Liquid-Promoted Synthesis for Antimicrobial Analysis : Tiwari et al. (2018) reported an environmentally friendly synthesis of novel compounds, including derivatives similar to the compound , using ionic liquids. These derivatives were evaluated for their antimicrobial properties, offering insights into their potential uses in combating microbial infections (Tiwari et al., 2018).
Esterification Using Novel Coupling Agents : Won et al. (2007) explored the use of compounds, including those similar to the requested compound, as efficient coupling agents in the esterification of carboxylic acids. This study demonstrates the compound's potential application in synthetic chemistry, particularly in ester formation (Won et al., 2007).
Synthesis and Screening for Antimicrobial Activity : Wardkhan et al. (2008) investigated the synthesis of new derivatives, including those related to the requested compound, and their potential as antimicrobial agents. They evaluated the effectiveness of these compounds against bacterial and fungal strains, contributing to the understanding of their potential therapeutic uses (Wardkhan et al., 2008).
Electrochemical and Electrochromic Properties : Hu et al. (2013) studied the electrochemical and electrochromic properties of compounds including derivatives of the requested compound. This research highlights the potential application of these compounds in the development of materials with specific electrochemical properties (Hu et al., 2013).
Bioinorganic Relevance in Cobalt(II) Complexes : Singh, Das, and Dhakarey (2009) explored the synthesis and characterization of Co(II) complexes with Schiff bases derived from compounds including the requested compound. Their study provides insights into the bioinorganic applications of these complexes, particularly in terms of their antimicrobial activities (Singh, Das, & Dhakarey, 2009).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment.
Zukünftige Richtungen
The potential applications and future directions for a compound depend on its properties and biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, but without more information, it’s difficult to predict the future directions for this specific compound .
Eigenschaften
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-24(23-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)23)25-13-14-29-22-12-11-18(26-27-22)21-10-5-15-31-21/h1-12,15,23H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYXTESJJBYMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

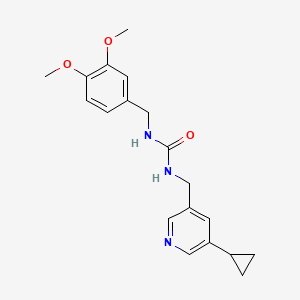
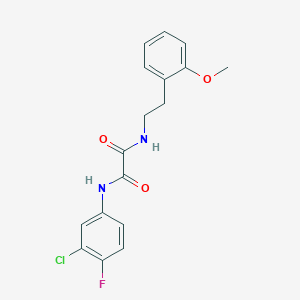
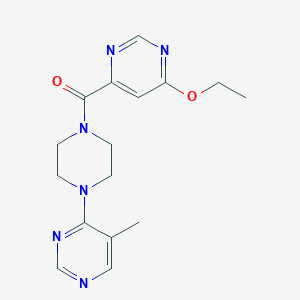
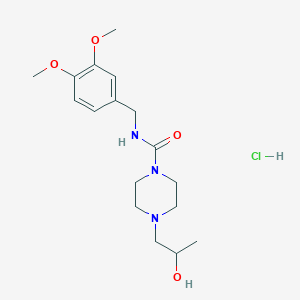
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)
![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)
![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
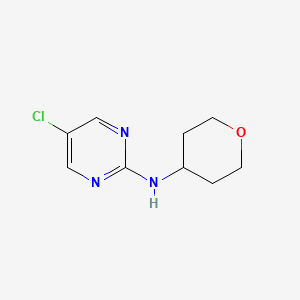
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)
![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)
![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)